molecular formula C11H7N3O2S B2912137 3-(1,2,3-Benzothiadiazol-5-yl)-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 866156-78-7

3-(1,2,3-Benzothiadiazol-5-yl)-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B2912137
CAS No.: 866156-78-7
M. Wt: 245.26
InChI Key: IZCBVASMTAFHAO-UHFFFAOYSA-N
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Description

3-(1,2,3-Benzothiadiazol-5-yl)-3-azabicyclo[310]hexane-2,4-dione is a complex organic compound characterized by its unique bicyclic structure and the presence of a benzothiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2,3-Benzothiadiazol-5-yl)-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions may include the use of strong bases or acids, high temperatures, and specific solvents to facilitate the formation of the bicyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOCH₃).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-(1,2,3-Benzothiadiazol-5-yl)-3-azabicyclo[3.1.0]hexane-2,4-dione may be used to study biological processes or as a tool in molecular biology experiments.

Medicine: This compound has potential medicinal applications, such as in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic use.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-(1,2,3-Benzothiadiazol-5-yl)-3-azabicyclo[3.1.0]hexane-2,4-dione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-(1,2,3-Benzothiadiazol-5-yl)-1-(4-methylbenzenesulfonyl)urea

  • 2-(2,1,3-Benzothiadiazol-5-yl)acetic acid

  • 3-(1,2,3-Benzothiadiazol-5-yl)-1-(2-chlorophenyl)urea

Uniqueness: 3-(1,2,3-Benzothiadiazol-5-yl)-3-azabicyclo[3.1.0]hexane-2,4-dione stands out due to its bicyclic structure and the presence of the benzothiadiazole moiety, which may confer unique chemical and biological properties compared to other similar compounds.

This comprehensive overview provides a detailed understanding of 3-(1,2,3-Benzothiadiazol-5-yl)-3-azabicyclo[310]hexane-2,4-dione, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

3-(1,2,3-benzothiadiazol-5-yl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2S/c15-10-6-4-7(6)11(16)14(10)5-1-2-9-8(3-5)12-13-17-9/h1-3,6-7H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCBVASMTAFHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(=O)N(C2=O)C3=CC4=C(C=C3)SN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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